REACTION_CXSMILES
|
O[CH:2]([C:14]([OH:16])=[O:15])[NH:3][C:4]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:5].[CH:17]([SH:20])([CH3:19])[CH3:18].OS(O)(=O)=O>C(O)(=O)C>[CH:17]([S:20][CH:2]([C:14]([OH:16])=[O:15])[NH:3][C:4]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:5])([CH3:19])[CH3:18]
|
Name
|
|
Quantity
|
5.57 g
|
Type
|
reactant
|
Smiles
|
OC(NC(=O)OCC1=CC=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
8.29 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)S
|
Name
|
|
Quantity
|
26.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.27 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture stirred for 2 days at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was then poured into ice
|
Type
|
EXTRACTION
|
Details
|
the organic layer extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate solution was washed with water, 5% NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4, solvent
|
Type
|
CUSTOM
|
Details
|
removed
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)SC(NC(=O)OCC1=CC=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |